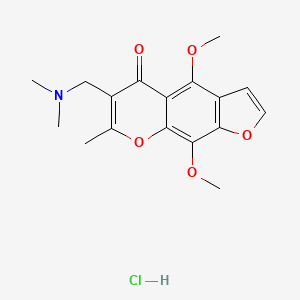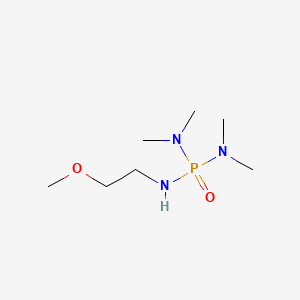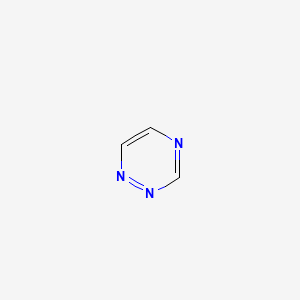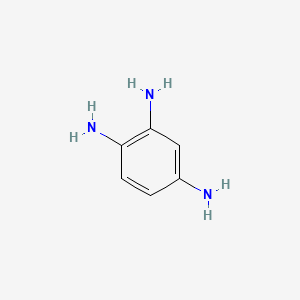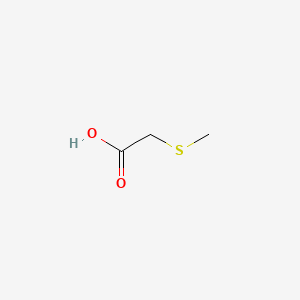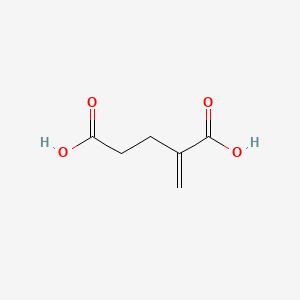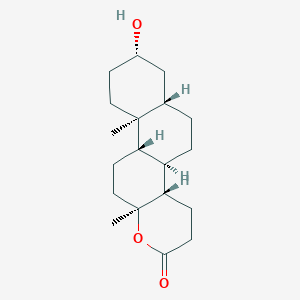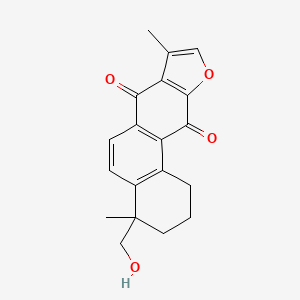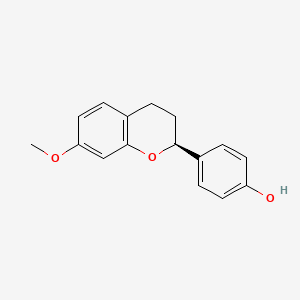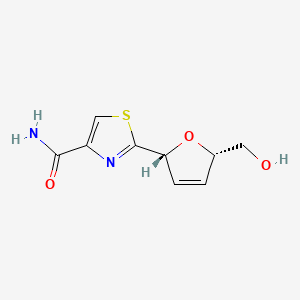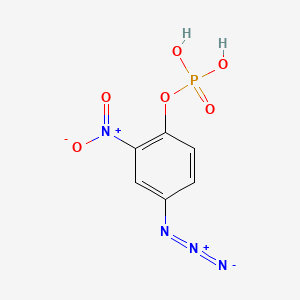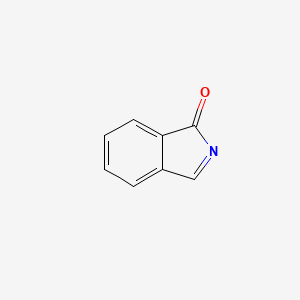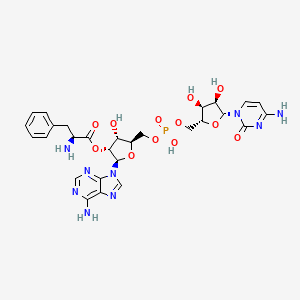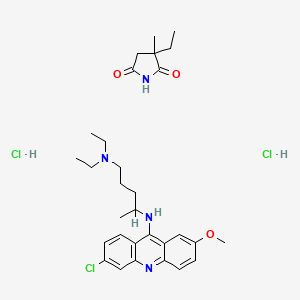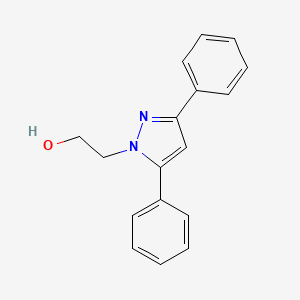
2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with two phenyl groups and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol can be synthesized through a multi-step process. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in the yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and minimize by-products, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 1-(2-oxoethyl)-3,5-diphenyl-1H-pyrazole.
Reduction: Formation of 1-(2-hydroxyethyl)-3,5-diphenyl-1,2-dihydropyrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-imidazole
- 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-triazole
- 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-tetrazole
Comparison: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the hydroxyethyl group. Compared to imidazole, triazole, and tetrazole derivatives, the pyrazole ring offers different electronic properties and reactivity, making it suitable for distinct applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-12-11-19-17(15-9-5-2-6-10-15)13-16(18-19)14-7-3-1-4-8-14/h1-10,13,20H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFZRKYYWGXJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217203 | |
| Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67000-27-5 | |
| Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067000275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological activities reported for 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its derivatives?
A1: Studies have demonstrated that 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its derivatives, particularly esters and carbamates, exhibit a range of pharmacological activities, including:
- Depressant activity: These compounds have shown the ability to reduce central nervous system activity in animal models [].
- Antiarrhythmic activity: Research suggests potential in regulating heart rhythm disturbances [, ].
- Analgesic activity: Studies indicate effectiveness in reducing pain perception in animal models [, ].
- Hypotensive activity: These compounds have been observed to lower blood pressure [].
- Platelet antiaggregating activity: In vitro studies have shown the ability to inhibit platelet aggregation, which is crucial in preventing blood clot formation [].
Q2: How does the introduction of a bromine atom at the 4-position of the pyrazole ring influence the biological activity of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole?
A2: The addition of a bromine atom at the 4-position of the pyrazole ring significantly impacts the biological activity of several derivatives. For example, the 4-bromo derivatives of 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles demonstrate notable analgesic activity in mice []. This modification highlights the importance of the 4-position in structure-activity relationships and suggests its potential for fine-tuning the pharmacological profile of these compounds.
Q3: What synthetic strategies are employed to prepare derivatives of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole?
A3: Several synthetic approaches have been explored for the preparation of diverse 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole derivatives:
- Esterification and carbamate formation: Reacting 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative with various carboxylic acids or their derivatives leads to the formation of esters and carbamates. These derivatives exhibited a range of activities, including depressant, antiarrhythmic, analgesic, and anti-inflammatory effects [].
- Ether synthesis: Reacting the sodium salt of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole with omega-chloroalkyldialkylamines yields dialkylaminoalkyl ethers. These derivatives showed hypotensive, depressant, antiarrhythmic, and analgesic activities [].
- Cyanoethylation: This method introduces a cyanoethyl group, which can be further modified. For example, cyanoethylation followed by hydrolysis leads to carboxylic acid derivatives. These derivatives displayed activities like platelet antiaggregation, hypotensive effects, and antiarrhythmic properties [].
- Amide and amine formation: Starting from appropriately protected 4-hydroxy derivatives, the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines, and N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines has been achieved []. These compounds exhibited platelet antiaggregating activity, surpassing or comparable to that of acetylsalicylic acid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


